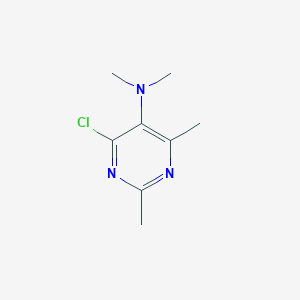

4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine

CAS No.:

Cat. No.: VC15803110

Molecular Formula: C8H12ClN3

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClN3 |

|---|---|

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 4-chloro-N,N,2,6-tetramethylpyrimidin-5-amine |

| Standard InChI | InChI=1S/C8H12ClN3/c1-5-7(12(3)4)8(9)11-6(2)10-5/h1-4H3 |

| Standard InChI Key | QQUPWHPCINUKIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)C)Cl)N(C)C |

Introduction

4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms. This specific compound is characterized by the presence of a chlorine atom at the 4-position and four methyl groups at the 2 and 6 positions of the pyrimidine ring. It is primarily used in scientific research and has applications in various chemical processes .

Key Characteristics:

-

Molecular Formula: C₈H₁₂ClN₃

-

Molecular Weight: 185.65 g/mol

-

CAS Number: 1823363-62-7

Synthesis of 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine

The synthesis of this compound typically involves the chlorination of a precursor compound followed by amination. Common methods include using solvents like dimethylformamide or dichloromethane to facilitate reactions. The synthesis requires specific conditions such as temperature control and an inert atmosphere to prevent side reactions.

Synthesis Steps:

-

Chlorination: The precursor compound is chlorinated to introduce the chlorine atom at the 4-position.

-

Amination: The chlorinated compound undergoes amination to introduce the amine group at the 5-position.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Reaction Conditions:

-

Temperature: Reactions are often conducted at controlled temperatures to optimize yield and purity.

-

Solvent: Choice of solvent significantly affects reaction rates and product distribution.

-

Pressure: Some reactions may require pressure control to achieve desired outcomes.

Applications in Scientific Research

This compound is used in various fields of chemistry due to its unique structure and reactivity. It serves as a versatile intermediate in organic synthesis and has potential applications in pharmaceuticals and materials science.

Potential Applications:

-

Pharmaceuticals: As a precursor for synthesizing bioactive compounds.

-

Materials Science: In the development of new materials with specific properties.

Safety and Handling

Handling of 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine requires caution due to its potential hazards. It may pose risks if ingested or inhaled, necessitating proper handling precautions and storage conditions .

Safety Data:

-

Hazard Statements: Not fully documented, but general precautions should be taken.

-

Storage: Should be stored in a cool, dry place away from incompatible substances.

Future Research Directions:

-

Pharmaceutical Applications: Further exploration of its potential as a precursor for bioactive compounds.

-

Materials Science: Investigating its role in developing new materials with specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume